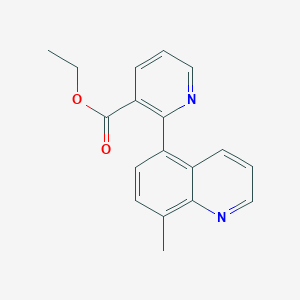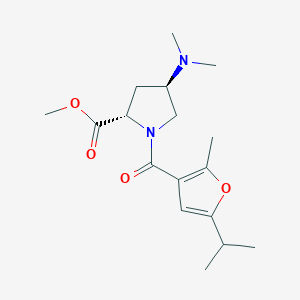![molecular formula C16H20F4N2O B4532737 N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide](/img/structure/B4532737.png)
N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide
描述
N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapy for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. BTK is a key signaling molecule in the BCR pathway, which is essential for B-cell development and function. Inhibition of BTK leads to the suppression of BCR signaling and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide has been shown to inhibit BTK activity and downstream signaling, leading to the suppression of B-cell proliferation and survival. N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide has also been shown to induce apoptosis in B-cell malignancies, both in vitro and in vivo. In addition, N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide has demonstrated efficacy in preclinical models of autoimmune diseases, suggesting a potential role in the regulation of immune function.
实验室实验的优点和局限性
The advantages of N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide as a tool compound for laboratory experiments include its potency and selectivity for BTK, as well as its ability to inhibit BCR signaling and induce apoptosis in B-cell malignancies. However, the limitations of N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide include its relatively short half-life and the potential for off-target effects at higher concentrations.
未来方向
For research on N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide include the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. In addition, further studies are needed to elucidate the mechanisms of action of N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide and its potential off-target effects. Finally, the development of more potent and selective BTK inhibitors may provide new opportunities for the treatment of B-cell malignancies and autoimmune diseases.
科学研究应用
N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide has demonstrated potent and selective inhibition of BTK, leading to the suppression of BCR signaling and induction of apoptosis in B-cell malignancies.
In addition to its potential as a therapy for B-cell malignancies, N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. These studies suggest that BTK inhibition may be a viable therapeutic approach for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-cyclopentyl-2-[[5-fluoro-2-(trifluoromethyl)phenyl]methylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F4N2O/c1-10(15(23)22-13-4-2-3-5-13)21-9-11-8-12(17)6-7-14(11)16(18,19)20/h6-8,10,13,21H,2-5,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMXYUFFGBEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)NCC2=C(C=CC(=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6-methoxyhexanoyl)-3-[(4-methylphenoxy)methyl]piperidine](/img/structure/B4532659.png)
![1-(2-furylmethyl)-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxamide](/img/structure/B4532667.png)
![N-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}acetamide](/img/structure/B4532669.png)
![N-(3-fluoro-4-methylphenyl)-2-{[1-methyl-2-(3-thienyl)ethyl]amino}acetamide](/img/structure/B4532674.png)
![4-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4532681.png)
![2-chloro-4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B4532687.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4532694.png)
![3-(2-methoxyphenyl)-5-[2-(methylthio)ethyl]-1,2,4-oxadiazole](/img/structure/B4532702.png)
![4-methoxy-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B4532708.png)
![3-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}quinoline](/img/structure/B4532726.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4532730.png)
![2-(4-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B4532732.png)
